Benzoic acid, 3,4-dimethoxy-2-(1-methylethoxy)-
Overview
Description
Benzoic acid, 3,4-dimethoxy-2-(1-methylethoxy)- is an organic compound with the molecular formula C12H16O5 It is a derivative of benzoic acid, featuring methoxy and isopropoxy substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,4-dimethoxy-2-(1-methylethoxy)- typically involves the esterification of 3,4-dimethoxybenzoic acid with isopropyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
On an industrial scale, the production of benzoic acid, 3,4-dimethoxy-2-(1-methylethoxy)- follows similar principles but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,4-dimethoxy-2-(1-methylethoxy)- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Nitrobenzoic acids, halogenated benzoic acids, and other substituted derivatives.
Scientific Research Applications
Benzoic acid, 3,4-dimethoxy-2-(1-methylethoxy)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of benzoic acid, 3,4-dimethoxy-2-(1-methylethoxy)- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxy and isopropoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 3,4-dimethoxy-: Lacks the isopropoxy group, resulting in different chemical and biological properties.
Benzoic acid, 2,4-dimethoxy-: Features methoxy groups at different positions on the aromatic ring, leading to variations in reactivity and applications.
Benzoic acid, 2,3-dimethoxy-4-(1-methylethoxy)-, methyl ester: A methyl ester derivative with distinct physical and chemical properties.
Uniqueness
Benzoic acid, 3,4-dimethoxy-2-(1-methylethoxy)- is unique due to the presence of both methoxy and isopropoxy groups, which confer specific chemical reactivity and potential biological activities. Its structural features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3,4-dimethoxy-2-propan-2-yloxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-7(2)17-10-8(12(13)14)5-6-9(15-3)11(10)16-4/h5-7H,1-4H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRSKDBDFHJRGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1OC)OC)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401257903 | |
Record name | 3,4-Dimethoxy-2-(1-methylethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401257903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5651-48-9 | |
Record name | 3,4-Dimethoxy-2-(1-methylethoxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5651-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dimethoxy-2-(1-methylethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401257903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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